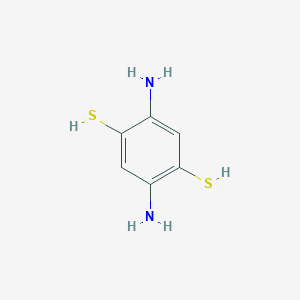

2,5-Diaminobenzene-1,4-dithiol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

15657-79-1 |

|---|---|

分子式 |

C6H8N2S2 |

分子量 |

172.3 g/mol |

IUPAC名 |

2,5-diaminobenzene-1,4-dithiol |

InChI |

InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |

InChIキー |

AHUNLCWALDZRQE-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1S)N)S)N |

正規SMILES |

C1=C(C(=CC(=C1S)N)S)N |

製品の起源 |

United States |

Synthetic Methodologies for 2,5 Diaminobenzene 1,4 Dithiol and Its Derivatives

Direct Synthesis Routes to 2,5-Diaminobenzene-1,4-dithiol and its Salts

The synthesis of this compound can be achieved from benzobisthiazole-based polymers. High-performance rigid-rod polymers like poly(p-phenylene benzobisthiazole) (PBT) utilize this compound dihydrochloride (B599025) as a key monomer in their polymerization with terephthalic acid. dtic.mil This reaction chemistry implies that the hydrolysis of such benzobisthiazole structures represents a viable, albeit reverse, pathway to obtain the dithiol monomer. Linear benzobisthiazole is also known to be prepared from this compound, further suggesting that cleavage of the thiazole (B1198619) rings under appropriate hydrolytic conditions could serve as a synthetic route to the parent compound. researchgate.net

Functionalization via Nitrosation Reactions

Nitrosation reactions of this compound are a cornerstone for creating complex heterocyclic systems, which can be further functionalized.

Attempts to directly halogenate this compound often lead to complex product mixtures. A more effective strategy involves halogenation during the formation of fused heterocyclic systems. When this compound dihydrochloride undergoes nitrosation in hydrobromic acid, it results in an inseparable mixture of three compounds: benzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole), its 4-mono-bromo derivative, and its 4,8-bis-bromo derivative. mdpi.commdpi.com

For a more controlled and selective halogenation, the preferred method is the direct bromination of the pre-formed benzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole). mdpi.com This approach allows for the synthesis of specific bromo-derivatives which are valuable precursors for photovoltaic materials. mdpi.commdpi.com For instance, the reaction of the unsubstituted tricycle with bromine can selectively yield 4-bromobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole). mdpi.com An efficient synthesis for the 4,8-dibromo derivative has also been developed via the bromination of the parent heterocycle, a structure confirmed by X-ray analysis. nih.gov

Table 1: Bromination of Benzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole)

| Entry | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | CHCl₃ | Room Temp | Starting Material Recovered | - | mdpi.com |

| 2 | N-Bromosuccinimide (NBS) | CHCl₃ | 61 | Starting Material Recovered | - | mdpi.com |

| 3 | N-Bromosuccinimide (NBS) | DMF | Room Temp | Starting Material Recovered | - | mdpi.com |

| 4 | N-Bromosuccinimide (NBS) | DMF | 100 | Starting Material Recovered | - | mdpi.com |

| 5 | Bromine (Br₂) | HBr | 80 | 4-bromobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole) | 60 | nih.gov |

| 6 | Bromine (Br₂) | HBr | - | Mixture of mono- and di-bromo derivatives | - | mdpi.com |

The nitrosation of this compound dihydrochloride is a highly efficient method for constructing the benzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole] heterocyclic system. researchgate.net When this reaction is carried out in hydrochloric acid, the unsubstituted tricycle is formed in nearly quantitative yields. nih.govresearchgate.net This product serves as a foundational electron-deficient building block for various materials. The reaction proceeds cleanly, providing a straightforward entry into this class of heterocycles. As noted previously, switching the reaction medium to hydrobromic acid results in a mixture containing brominated analogues of the tricycle. nih.govmdpi.com

Condensation and Polycondensation Reactions

This compound is a critical monomer in the synthesis of advanced porous polymers through condensation reactions.

The amine functionalities of this compound (DABDT) readily undergo imine condensation with aldehyde-containing monomers to form highly ordered, crystalline, and porous Covalent Organic Frameworks (COFs). These thiol-decorated COFs exhibit unique properties due to the presence of redox-active thiol groups within their porous structure. rsc.org

A common method involves the solvothermal condensation of DABDT with multitopic aldehydes. rsc.orgrsc.org For example, the reaction of DABDT with benzene-1,3,5-tricarboxaldehyde (TBA) or 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) yields hexagonal (SH-COF-1) and rhomboidal (SH-COF-2) frameworks, respectively. rsc.orgrsc.org These syntheses are typically performed in a solvent mixture such as n-butyl alcohol, 1,2-dichlorobenzene, and aqueous acetic acid at 120°C for several days. rsc.org The acetic acid acts as a catalyst for the reversible imine bond formation, which is crucial for the error-correction mechanism that leads to crystalline materials. rsc.org

Table 2: Synthesis of Thiol-Decorated Covalent Organic Frameworks (SH-COFs)

| COF Name | Monomers | Solvent System | Temperature (°C) | Time (days) | Resulting Topology | Reference |

|---|---|---|---|---|---|---|

| SH-COF-1 | This compound (DABDT) + Benzene-1,3,5-tricarboxaldehyde (TBA) | n-BuOH / o-DCB / 6M AcOH | 120 | 3 | Hexagonal | rsc.org, rsc.org |

| SH-COF-2 | This compound (DABDT) + 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) | n-BuOH / o-DCB / 6M AcOH | 120 | 3 | Rhomboidal | rsc.org, rsc.org |

Furthermore, this compound can be used in postsynthetic modification of existing COFs. For instance, the imine linkages in a pre-formed COF (ILCOF-1) can be exchanged by introducing this compound dihydrochloride. escholarship.orgberkeley.edu This process, followed by oxidative cyclization, converts the original imine linkages into more stable thiazole linkages, creating a new, isostructural COF (COF-921) with enhanced chemical stability. escholarship.orgberkeley.eduugent.be

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DABDT |

| This compound dihydrochloride | - |

| Poly(p-phenylene benzobisthiazole) | PBT |

| Terephthalic acid | - |

| Benzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole) | - |

| 4-bromobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole) | - |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comthiadiazole) | - |

| N-Bromosuccinimide | NBS |

| Benzene-1,3,5-tricarboxaldehyde | TBA |

| 1,2,4,5-tetrakis-(4-formylphenyl)benzene | TFPB |

| 1,4-phenylenediamine | - |

Polycondensation with Dicarboxylic Acids for Poly(benzothiazole)s

The synthesis of high-molecular-weight poly(benzothiazole)s (PBTs) is readily achieved through the direct polycondensation of this compound dihydrochloride with various dicarboxylic acids. A highly effective method utilizes a mixture of phosphorus pentoxide in methanesulfonic acid (PPMA) which acts as both the condensing agent and the solvent. researchgate.net This process accommodates a range of dicarboxylic acids, including aliphatic, alicyclic, and aromatic types, and proceeds smoothly at 140°C to yield polymers with significant inherent viscosities. researchgate.net

Another common and robust medium for this polycondensation is polyphosphoric acid (PPA). For instance, the reaction of this compound dihydrochloride with terephthalic acid in PPA produces poly[(benzo[1,2-d:4,5-d′]bisthiazole-2,6-diyl)-1,4-phenylene] (PBT), a rigid-rod polymer known for its exceptional thermal and mechanical properties. researchgate.net The resulting aromatic PBTs exhibit excellent thermal stability, with 10% weight loss occurring at temperatures between 405–490°C in air and 450–595°C in a nitrogen atmosphere. researchgate.net

The properties of the resulting polymers can be tuned by the choice of the dicarboxylic acid comonomer. For example, incorporating flexible units like a cyclohexane (B81311) moiety can alter the processability of the polymer, though it may result in lower thermal stability compared to the fully aromatic, rigid-rod PBT. researchgate.net

Table 1: Polycondensation of this compound Dihydrochloride with Various Dicarboxylic Acids

| Dicarboxylic Acid | Condensing Agent/Solvent | Polymer Product | Inherent Viscosity (dL/g) | Key Findings |

|---|---|---|---|---|

| Aliphatic & Aromatic Dicarboxylic Acids | PPMA | Poly(benzothiazole)s | Up to 2.9 | A convenient method for high molecular weight polymers. researchgate.net |

| Terephthalic Acid | PPA | Poly[(benzo[1,2-d:4,5-d′]bisthiazole-2,6-diyl)-1,4-phenylene] (PBT) | Not specified | Produces liquid crystalline solutions suitable for high-strength fiber spinning. researchgate.net |

| 2-Benzoxazole Terephthalic Acid | PPA | Poly(benzothiazole) | 0.96 | Reaction heated to 190°C to complete polymerization. prepchem.com |

Cyclization Reactions utilizing C2 Synthons

Cyclization reactions provide an alternative route to forming the thiazole rings in polymers derived from this compound. One novel approach employs hexachloroacetone (B130050) as a C2 synthon for the synthesis of polyphenylene dithiazole. This reaction proceeds in water, presenting a greener synthetic pathway. The proposed mechanism involves an initial nucleophilic attack by the aminothiophenol group, followed by cleavage and a second cyclization event to form the two thiazole rings. The success of this reaction is highly dependent on the nucleophilicity of the substrate and the presence of a catalytic amount of oxygen.

Another strategy involves the oxidative condensation of this compound with aldehydes. For example, the reaction with two equivalents of an aldehyde, such as 7-bromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene-2-carbaldehyde, in the presence of iodine and a base like tributylamine, yields a benzobisthiazole structure. google.com In this case, each aldehyde molecule provides a single carbon atom (a C1 synthon) to form one of the two thiazole rings. This method is effective for creating complex, functionalized benzobisthiazole derivatives. google.comgoogle.com

Ladder Polymer Synthesis

Ladder polymers, characterized by their double-stranded, fused-ring backbones, represent a class of materials with exceptional thermal stability and unique electronic properties. This compound is a key precursor for synthesizing p-type semiconducting ladder polymers.

One notable example is a pyrrole-benzothiazine-based (PBBT) ladder polymer. These materials are synthesized via a polycondensation reaction of this compound dihydrochloride (DABDT) with a substituted dibromomaleimide in a mixture of polyphosphoric acid (PPA) and phenylphosphonic acid at elevated temperatures (e.g., 180°C). researchgate.net The resulting polymers, such as PBBT-H and its methylated analogue PBBT-Me, exhibit high intrinsic viscosities (0.94 and 0.99 dL g⁻¹, respectively) and are being explored for use in bioelectronic devices like organic electrochemical neurons. researchgate.net The rigid ladder structure imparts outstanding electrochemical stability, which is crucial for long-term operational performance. researchgate.net The synthesis of a poly( Current time information in Bangalore, IN.chembk.combenzothiazino[3,2-b] Current time information in Bangalore, IN.chembk.combenzothiazine) (PBBTL) ladder polymer has also been reported, further demonstrating the utility of this monomer in creating fully conjugated, stable polymer architectures. a-star.edu.sg

Derivatization for Asymmetrical Structures

While often used to create symmetrical polymers, this compound can also be derivatized to form discrete, asymmetrical molecules. These compounds are valuable as building blocks for more complex materials or as standalone functional molecules.

A clear example is the synthesis of 4,4′- Current time information in Bangalore, IN.a-star.edu.sgthiazolo[4,5-f] Current time information in Bangalore, IN.a-star.edu.sgbenzothiazole-2,6-diyldianiline. This compound is prepared by reacting this compound dihydrochloride with p-aminobenzoic acid in methanesulfonic acid. google.com The reaction is heated to high temperatures (165°C) to drive the condensation and formation of the two thiazole rings, each bearing a distinct p-aminophenyl group. google.com This process demonstrates a method to create a non-polymeric, asymmetrical benzobisthiazole derivative. google.com Similarly, reacting the dithiol with other functionalized benzoic acids, such as 4-hydroxybenzoic acid, can yield specific derivatives for applications like ordered polymers for space applications. dtic.mil

Table 2: Synthesis of an Asymmetrical Benzobisthiazole Derivative

| Reactants | Solvent / Catalyst | Temperature | Product | Key Feature |

|---|---|---|---|---|

| This compound dihydrochloride, p-Aminobenzoic acid | Methanesulfonic acid, SnCl₂ dihydrate (catalyst) | 75°C then 165°C | 4,4′- Current time information in Bangalore, IN.a-star.edu.sgthiazolo[4,5-f] Current time information in Bangalore, IN.a-star.edu.sgbenzothiazole-2,6-diyldianiline | Forms a discrete, asymmetrical molecule with aniline (B41778) end-groups. google.com |

Advanced Polymer Chemistry and Architecture Using 2,5 Diaminobenzene 1,4 Dithiol

Covalent Organic Frameworks (COFs) from 2,5-Diaminobenzene-1,4-dithiol Linkers

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas. The incorporation of this compound (DABDT) as a linker introduces redox-active thiol groups into the COF structure, enhancing their functionality for applications in energy storage and catalysis. rsc.orgrsc.org

Structural Architectures of Thiol-Decorated COFs

The synthesis of thiol-decorated COFs is typically achieved through solvothermal condensation reactions between DABDT and various aldehyde-containing monomers. rsc.orgrsc.org The choice of the aldehyde comonomer dictates the resulting COF's skeletal geometry. For instance, the reaction of DABDT with benzene-1,3,5-tricarboxaldehyde (TBA) yields a COF with a hexagonal skeleton (SH-COF-1), while condensation with 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) results in a rhomboidal architecture (SH-COF-2). rsc.orgrsc.org

These reactions are carefully controlled to prevent the cyclization of the thiol group to form benzothiazole (B30560) rings. rsc.org The resulting thiol-decorated COFs exhibit excellent chemical stability and are crystalline in nature. rsc.orgrsc.org The structural properties of these COFs, such as surface area and pore size, can be tuned by the choice of building blocks. rsc.org

Table 1: Structural and Performance Characteristics of Thiol-Decorated COFs

| COF | Comonomer | Skeleton Type | BET Surface Area (m²/g) | Areal Capacitance (mF/cm²) |

|---|---|---|---|---|

| SH-COF-1 | Benzene-1,3,5-tricarboxaldehyde (TBA) | Hexagonal | 227 | 118 |

Design Principles for Multifunctional COFs

The design of multifunctional COFs hinges on the strategic incorporation of functional monomers and the precise control over the framework's architecture. rsc.orgacs.org The use of this compound as a linker is a prime example of "bottom-up" functionalization, where the desired functionality is built into the framework from the molecular level. semanticscholar.org

Key design principles for creating multifunctional thiol-decorated COFs include:

Pore Surface Engineering: The thiol groups decorating the pore walls of the COF can act as active sites for various applications. For instance, these redox-active moieties can impart pseudocapacitive characteristics to the material, boosting its performance as a supercapacitor. rsc.orgrsc.org

Control of Functional Group Density: The electrochemical performance of thiol-decorated COFs is directly related to the density of thiol groups within the structure. rsc.org For example, SH-COF-1, with a higher number of thiol groups per repeating unit, exhibits superior electrochemical performance compared to SH-COF-2. rsc.orgrsc.org

Post-Synthetic Modification: While pre-designing building blocks is a common strategy, post-synthetic modification offers another route to functionalization. semanticscholar.orgnih.govmdpi.com This involves introducing functional groups after the COF has been synthesized. For example, vinyl-functionalized COFs can be modified with thiol-containing molecules via a "thiol-ene" click reaction. nih.govbohrium.com

Heterogeneous Catalysis: The thiol groups can serve as anchoring sites for metal nanoparticles, creating hybrid materials with catalytic activity. rsc.orgrsc.org For example, gold nanoparticles grown in situ on thiol-decorated COFs have shown excellent catalytic activity in the reduction of 4-nitrophenol (B140041). rsc.orgrsc.org

π-Conjugated Polymer Systems

The unique structure of this compound also lends itself to the synthesis of π-conjugated polymers, which are of interest for their electronic and optical properties.

Poly(benzothiazole) Engineering

Poly(benzothiazole)s (PBTs) are a class of high-performance polymers known for their thermal stability. A convenient method for synthesizing PBTs involves the direct polycondensation of 2,5-diamino-1,4-benzenedithiol dihydrochloride (B599025) with various dicarboxylic acids. researchgate.netresearchgate.net This reaction is typically carried out using a mixture of phosphorus pentoxide and methanesulfonic acid (PPMA) as both a condensing agent and a solvent. researchgate.net The polycondensation proceeds smoothly at elevated temperatures to yield high molecular weight polymers. researchgate.net

The properties of the resulting PBTs can be tuned by the choice of the dicarboxylic acid comonomer. For example, using aromatic dicarboxylic acids leads to polymers with high thermal stability. researchgate.net The synthesis of poly[(benzo[1,2-d:4,5-d′]bisthiazole-2,6-diyl)-1,4-phenylene] (PBT) is achieved through the polycondensation of 2,5-diamino-1,4-benzenedithiol dihydrochloride with terephthalic acid in poly(phosphoric acid). researchgate.net

One-Dimensional Conjugated Coordination Polymers

This compound can act as a bridging ligand to coordinate with transition metal ions, forming one-dimensional (1D) conjugated coordination polymers. acs.orgrsc.org In these polymers, the DABDT ligand coordinates to the metal centers through its amino and sulfhydryl groups. rsc.org

The choice of the transition metal ion (e.g., Co, Ni, Fe, Zn) influences the properties of the resulting coordination polymer. rsc.orgrsc.org For instance, a series of soluble transition metal-DABDT coordination polymers have been synthesized and characterized. rsc.org TEM analysis revealed that the nickel-containing polymer (Ni-DABDT) formed porous nanospheres, while the cobalt-containing polymer (Co-DABDT) exhibited a lamellar structure. rsc.org These structures are stabilized by hydrogen bonding between the amino and thiol groups of adjacent polymer chains and π-π stacking interactions between the layers. rsc.org

These 1D coordination polymers can exhibit interesting optical and magnetic properties. rsc.org For example, some of these polymers emit cyan light in solution, and the iron-containing polymer (Fe-DABDT) displays superparamagnetic behavior. rsc.org Furthermore, these conductive polymers have been investigated as electrocatalysts for the oxygen reduction reaction (ORR). acs.org

Mechanistic Aspects of Polymerization

The polymerization of this compound can proceed through several mechanisms, depending on the comonomers and reaction conditions.

Schiff-Base Condensation: In the formation of COFs, the primary reaction is a Schiff-base condensation between the amino groups of DABDT and the aldehyde groups of the comonomer. rsc.orgrsc.org This reaction is typically reversible, which allows for dynamic error correction during the synthesis, leading to crystalline materials. berkeley.edu The reaction is often carried out in a solvent mixture containing an acid catalyst, such as acetic acid, to facilitate the imine formation. rsc.org

Polycondensation: The synthesis of poly(benzothiazole)s from DABDT and dicarboxylic acids proceeds via a polycondensation reaction. researchgate.net In this process, the amino and thiol groups of DABDT react with the carboxylic acid groups to form thiazole (B1198619) rings and eliminate water. This reaction is often driven to completion by using a strong condensing agent like poly(phosphoric acid) or a mixture of phosphorus pentoxide and methanesulfonic acid at high temperatures. researchgate.netprepchem.com

Oxidative Cyclization: In some cases, an imine-linked framework can be converted to a more stable thiazole-linked COF through a post-synthetic modification involving oxidative cyclization. berkeley.edu For instance, an imine-linked COF can be treated with this compound, leading to a linker exchange followed by an oxidative cyclization to form the thiazole linkage. berkeley.edu

Coordination Polymerization: The formation of one-dimensional coordination polymers involves the coordination of the amino and thiol groups of DABDT to transition metal ions. acs.orgrsc.org This is typically a self-assembly process that occurs in solution when the metal salt and the DABDT ligand are mixed. acs.orgrsc.org

Coordination Chemistry and Metal Complexation with 2,5 Diaminobenzene 1,4 Dithiol

Ligand Design and Coordination Modes

The unique molecular architecture of 2,5-diaminobenzene-1,4-dithiol, featuring two amino (-NH₂) groups and two thiol (-SH) groups positioned at the 1,4 and 2,5 positions of a benzene (B151609) ring respectively, allows for multiple modes of coordination with metal ions. nih.gov This strategic arrangement of donor atoms is central to its role as a versatile building block in the construction of complex supramolecular structures.

Dithiol and Diamine Chelation

The primary coordination mode of DABDT involves the chelation of metal ions through its amino and sulfhydryl groups. rsc.orgpsu.edu This dual functionality enables the ligand to act as a bridge between metal centers, facilitating the formation of extended one-dimensional, two-dimensional, or three-dimensional networks. The ability of both the nitrogen and sulfur atoms to participate in coordination allows for the formation of stable chelate rings, a key factor in the thermodynamic stability of the resulting metal complexes. researchgate.net The specific coordination environment can be influenced by various factors, including the choice of metal ion, reaction conditions, and the presence of other coordinating or counter-ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand, often in a solvent mixture like DMF and DMSO. psu.edu The resulting coordination polymers have been characterized using a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), UV-Vis spectroscopy, and transmission electron microscopy (TEM). rsc.orgpsu.edu

Transition Metal Coordination Polymers (Co, Ni, Cu, Zn, Fe, Pt, Pd)

A significant body of research has focused on the synthesis and characterization of coordination polymers of DABDT with various transition metals. These studies have revealed a fascinating interplay between the metal ion and the resulting polymer's structure and properties. For instance, coordination polymers of Co(II), Ni(II), Cu(II), and Zn(II) with DABDT have been shown to exhibit crystalline or semi-crystalline characteristics. In contrast, the iron-containing counterpart, Fe-DABDT, is typically amorphous. rsc.orgpsu.edu

Transmission electron microscopy has provided valuable insights into the morphology of these polymers. Ni-DABDT has been observed to form porous nanospheres with an average diameter of approximately 69 nm, where the rigid polymer molecules are arranged in parallel. rsc.org Similarly, Co-DABDT exhibits a lamellar structure with parallel arrays of rigid coordination polymer molecules, a result of hydrogen bonding between the –SH and –NH₂ groups of adjacent chains. rsc.org This layered arrangement is further stabilized by π–π stacking interactions between the polymer chains. rsc.org

The coordination of DABDT with cobalt has been a particular area of interest. For example, in Co-DABDT, the coordination environment is described as Co–N₂S₂. acs.org The charge density around the cobalt centers can be modulated by the coordinating atoms, which in turn influences the material's catalytic properties. acs.org Studies have shown that the charge density of Co increases in the order of Co-BTA (1,2,4,5-benzenetetramine) → Co-DABDT → Co-BTT (1,2,4,5-tetramercaptobenzene), a trend attributed to the higher electronegativity of sulfur compared to nitrogen. acs.org

| Metal Ion | Crystallinity | Morphology |

| Co(II) | Crystalline/Semi-crystalline | Lamellar structure |

| Ni(II) | Crystalline/Semi-crystalline | Porous nanospheres (~69 nm diameter) |

| Cu(II) | Crystalline/Semi-crystalline | Not specified in provided context |

| Zn(II) | Crystalline/Semi-crystalline | Not specified in provided context |

| Fe(III) | Amorphous | Not specified in provided context |

Metal-Organic Frameworks (MOFs) Incorporating this compound

While the direct synthesis of Metal-Organic Frameworks (MOFs) with amidic linkers can be challenging due to the strength of metal-nitrogen bonds, post-synthetic linker exchange has emerged as a viable route to incorporate amino-functionalized linkers like DABDT into pre-existing MOF structures. nih.gov Although the provided search results primarily discuss the incorporation of similar amino-functionalized linkers, the principles can be extended to DABDT. This approach allows for the creation of new materials with potentially unique properties arising from the specific metal-linker coordination. nih.gov The development of MOFs incorporating DABDT holds promise for applications in areas such as catalysis and gas storage, leveraging both the porous nature of the framework and the functional properties of the DABDT ligand.

Influence of Metal Centers on Coordination Polymer Characteristics

The choice of the metal center has a profound impact on the characteristics of the resulting coordination polymers of this compound. rsc.org This influence extends to their structural, optical, and magnetic properties.

As previously mentioned, the crystallinity of the coordination polymers varies with the metal ion, with Co(II), Ni(II), Cu(II), and Zn(II) forming crystalline or semi-crystalline structures, while Fe(III) yields an amorphous polymer. psu.edu This difference in crystallinity directly affects the material's properties and potential applications.

The optical properties of these coordination polymers are also metal-dependent. The main UV-Vis absorptions for the transition metal–DABDT coordination polymers are generally observed below 400 nm. psu.edu Many of these polymers exhibit fluorescence, emitting cyan light in a mixed solvent of DMF and DMSO. psu.edu Notably, the zinc-containing polymer, Zn–DABDT, displays significantly stronger cyan emission compared to its cobalt, nickel, and copper counterparts. rsc.orgpsu.edu

The magnetic properties of these materials are also dictated by the coordinated metal ion. For instance, Fe–DABDT exhibits superparamagnetic behavior in a specific magnetic field range and simple paramagnetic character in other fields. rsc.orgpsu.edu In contrast, both Co–DABDT and Ni–DABDT display simple paramagnetic behavior. rsc.orgpsu.edu Furthermore, theoretical analyses have shown that lattice strain in Co-DABDT can alter the spin-charge densities around the sulfur atoms, which in turn influences its catalytic activity. researchgate.netnih.gov

| Metal Ion | Crystallinity | Fluorescence | Magnetic Behavior |

| Co(II) | Crystalline/Semi-crystalline | Cyan emission | Simple paramagnetic |

| Ni(II) | Crystalline/Semi-crystalline | Cyan emission | Simple paramagnetic |

| Cu(II) | Crystalline/Semi-crystalline | Cyan emission | Not specified in provided context |

| Zn(II) | Crystalline/Semi-crystalline | Strong cyan emission | Not specified in provided context |

| Fe(III) | Amorphous | Not specified in provided context | Superparamagnetic/Paramagnetic |

Computational and Theoretical Investigations of 2,5 Diaminobenzene 1,4 Dithiol Systems

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in understanding the fundamental properties of DABDT and its coordination complexes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's excitability and its ability to participate in electron transfer processes.

DFT calculations have been employed to determine the HOMO and LUMO energy levels of DABDT and related heterocycles. For instance, studies on 2,1,3-benzothiadiazole (B189464) and its derivatives have shown that the fusion of a benzothiadiazole with another electron-withdrawing ring can effectively lower the LUMO energy and reduce the HOMO-LUMO gap, which is a desirable characteristic for materials used in photovoltaic applications. mdpi.comThe careful selection of molecular components based on these calculations can lead to the design of promising photovoltaic materials. mdpi.comIn the case of 1,4-benzenedithiol (B1229340) (BDT), a related compound, DFT calculations have been shown to underestimate the HOMO-LUMO gap, while Hartree-Fock methods tend to overestimate it. unl.eduThis highlights the importance of choosing appropriate computational methods and applying scaling techniques to obtain results that are in better agreement with experimental data. unl.edu

Table 1: Calculated HOMO-LUMO Energy Levels and Gaps for Selected Heterocycles| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,1,3-Benzothiadiazole | -6.2 | -1.5 | 4.7 |

| Benzo[d]t researchgate.netresearchgate.netresearcher.lifehiadiazole | -6.5 | -1.2 | 5.3 |

| Benzo[1,2-d:4,5-d']bis(t researchgate.netresearchgate.netresearcher.lifehiadiazole) | -7.1 | -2.5 | 4.6 |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculations.

The distribution of spin and charge within a molecule is fundamental to its reactivity and magnetic properties. DFT calculations can provide detailed maps of spin-charge density, revealing how electrons are distributed and how this distribution changes upon chemical modification or external stimuli.

In coordination polymers of DABDT with transition metals like cobalt (Co), theoretical analysis has shown that lattice strain can significantly alter the spin-charge densities around the sulfur (S) atoms. researchgate.netresearcher.lifeThis change in spin-charge density has been directly linked to the catalytic activity of these materials, particularly in the oxygen reduction reaction (ORR). researchgate.netresearcher.lifeBy regulating the spin charge density, the interaction with reaction intermediates can be fine-tuned, leading to enhanced catalytic performance. researchgate.netFor example, in a strained Co-DABDT framework, a 2% lattice compression was found to optimize the spin-charge density around the S atoms, resulting in a superior half-wave potential for the ORR. researchgate.netresearcher.lifeFurthermore, the spin charge density around the metal center, such as an iron (Fe) atom in a nitrogen-doped graphene matrix, can significantly influence the catalytic activity for reactions like nitrogen reduction. researcher.life

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, often performed using DFT, are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the most favorable reaction pathways.

In the context of DABDT-based systems, quantum chemical calculations have been used to understand the mechanism of catalytic reactions. For instance, in the ORR catalyzed by Co-DABDT, theoretical simulations have revealed that the redistribution of charge on both the Co and S sites effectively optimizes and stabilizes key reaction intermediates, such as OOH*. acs.orgThis stabilization is further enhanced by hydrogen bonding interactions between the intermediates and the active S atoms. acs.orgSuch mechanistic insights are crucial for the rational design of more efficient catalysts. Similarly, theoretical investigations of the reaction between 1,4-dithiane-2,5-diol (B140307) and azomethine imines have utilized DFT to explore various possible reaction pathways and determine the most energetically favorable one. rsc.orgThese calculations can also shed light on the role of catalysts and solvents in the reaction. rsc.org

Theoretical Modeling of Strain Effects in Coordination Polymers

Coordination polymers based on DABDT are promising materials for various applications, and their properties can be tuned by applying mechanical strain. Theoretical modeling plays a vital role in understanding how strain affects the geometric and electronic structure of these polymers, and consequently, their performance.

Theoretical analysis has demonstrated that inducing lattice strain in Co-DABDT coordination polymers can effectively regulate their catalytic activity. researchgate.netBy applying a temperature-pressure-induced strategy, a controlled lattice strain can be achieved, leading to changes in the geometry and surface charge distribution of the catalyst. researchgate.netDFT calculations have shown that lattice compression alters the spin-charge densities around the S atoms in Co-DABDT, which in turn modulates the hydrogen bond interaction with reaction intermediates, thereby promoting the catalytic process. researchgate.netresearcher.lifeThis work highlights the power of using strain as a tool to fine-tune the catalytic properties of coordination polymers, guided by theoretical predictions.

Table 2: Effect of Lattice Strain on Co-DABDT Properties

| Lattice Compression (%) | Effect on Spin-Charge Density around S atoms | Impact on ORR Activity |

|---|---|---|

| 0 | Baseline | Standard performance |

| 2.0 | Optimized distribution | Superior half-wave potential (0.81 V) researchgate.netresearcher.life |

| 3.4 | Altered distribution | Modified performance |

| 4.2 | Further altered distribution | Modified performance |

Note: The specific values and trends are dependent on the experimental conditions and the theoretical model employed.

Aromaticity and Electron Deficiency Studies in Related Heterocycles

The concepts of aromaticity and electron deficiency are central to understanding the stability and reactivity of heterocyclic compounds related to DABDT. Theoretical calculations provide quantitative measures of these properties, aiding in the design of new molecules with desired electronic characteristics.

Studies on benzo[1,2-d:4,5-d']bis(t researchgate.netresearchgate.netresearcher.lifehiadiazole), a heterocycle that can be synthesized from DABDT, have utilized X-ray diffraction analysis and ab initio calculations to investigate its electronic structure and delocalization. researchgate.netThese studies have compared its properties to those of its isomer, benzo[1,2-c:4,5-c']bist mdpi.comresearchgate.netresearchgate.nethiadiazole (BBT). researchgate.netHigh-level theoretical calculations have shown that the electron affinity, a measure of electron deficiency, is significantly different between these two isomers. researchgate.netSuch investigations are crucial for understanding the structure-property relationships in these electron-deficient heterocycles and for designing new materials for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netThe fusion of a benzothiadiazole ring with other electron-withdrawing rings is a common strategy to increase the electron-withdrawing capacity of the heterocyclic system. mdpi.com

Applications of 2,5 Diaminobenzene 1,4 Dithiol in Advanced Functional Materials

Energy Storage Technologies

The integration of 2,5-Diaminobenzene-1,4-dithiol into novel material architectures has shown significant promise for enhancing energy storage systems, particularly in the realm of supercapacitors.

These materials demonstrate high chemical stability and achieve notable areal capacitance, outperforming many pristine COFs that lack such redox-active sites. rsc.orgrsc.org SH-COF-1, which incorporates a higher number of thiol groups within its structure compared to SH-COF-2, shows superior electrochemical performance. rsc.org

Table 1: Electrochemical Performance of DABDT-based Covalent Organic Frameworks (COFs)

| Material | Aldehyde Monomer | Areal Capacitance (at 0.5 mA/cm²) | Capacitance Retention (after 1000 cycles) |

| SH-COF-1 | Benzene-1,3,5-tricarboxaldehyde (TBA) | 118 mF/cm² | >95% |

| SH-COF-2 | 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) | 74 mF/cm² | Data not specified |

This table is based on data from a study on thiol-decorated covalent organic frameworks. rsc.orgrsc.org

Optoelectronic Device Components

The delocalized π-electron system inherent in polymers derived from this compound makes it a key component in the development of next-generation optoelectronic devices. nih.gov

One-dimensional (1D) π-d conjugated coordination polymers synthesized from this compound (DABDT) and various metal ions have been fabricated into multilevel Resistance Random Access Memory (RRAM) devices. nih.govresearchgate.netsciencechina.cn These devices are crucial for high-density information storage. researchgate.netsciencechina.cn The coordination of metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, Pt²⁺, and Pd²⁺ with the DABDT linker creates materials that exhibit reliable resistance switching behavior. nih.govresearchgate.net

These M-DABDT based polymers have demonstrated the ability to produce ternary (three-state) memory devices with relatively low threshold voltages and significantly improved device yields compared to previous materials. researchgate.netsciencechina.cn The performance varies depending on the metal ion used, with the Pd-DABDT polymer showing the best results due to its planar structure, smaller band gap, and better crystallinity. researchgate.netsciencechina.cn The enhanced performance is attributed to the distinct intermolecular interactions, such as π–π stacking, facilitated by the polymer structure. researchgate.net

Table 2: Performance of RRAM Devices Based on Metal-DABDT Coordination Polymers

| Polymer | Metal Ion | Ternary Device Yield | First Threshold Voltage (Vth1) | Second Threshold Voltage (Vth2) |

| Zn-DABDT | Zn²⁺ | 24% | -1.4 V | -2.2 V |

| Cu-DABDT | Cu²⁺ | 36% | -1.2 V | -2.0 V |

| Ni-DABDT | Ni²⁺ | 44% | -1.0 V | -1.8 V |

| Pt-DABDT | Pt²⁺ | 48% | -1.2 V | -2.0 V |

| Pd-DABDT | Pd²⁺ | 56% | -1.1 V | -1.9 V |

This table summarizes findings from research on one-dimensional π-d conjugated coordination polymers for RRAM applications. researchgate.netsciencechina.cn

The electron-accepting properties of heterocyclic systems derived from this compound make them valuable building blocks for organic semiconductors. researchgate.netresearchgate.net Through a process of nitrosation, DABDT can be converted into benzo[1,2-d:4,5-d']bis( rsc.orgrsc.orgnih.govthiadiazole) (isoBBT). researchgate.netmdpi.com This resulting molecule and its derivatives are considered useful for creating components for organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net The structure and reactivity of these isoBBT derivatives can be finely tuned, making them suitable for integration into various semiconductor-based devices. researchgate.net

Radiation Detection Systems

The unique properties of materials synthesized with this compound extend to the detection of high-energy radiation, offering a safer alternative to traditional detector materials.

A copper-based Metal-Organic Framework (MOF) using 2,5-diamino-1,4-benzenedithiol (DABDT) as the organic linker has been developed for use in highly sensitive, lead-free X-ray detectors. nih.gov These Cu-DABDT-MOF detectors can effectively generate and capture electrons when exposed to X-ray radiation. nih.gov This capability, combined with a high activation energy, results in excellent performance metrics for radiation detection. nih.gov The development of such MOF-based detectors represents a significant step toward creating green and high-performance radiation detectors by leveraging the tunable structures of the MOF family. nih.gov

Table 3: Performance of Cu-DABDT-MOF X-ray Detector

| Parameter | Value |

| Mobility-Lifetime (μτ) Product | 6.49 × 10⁻⁴ cm² V⁻¹ |

| Detection Sensitivity | 78.7 μC Gy_air⁻¹ cm⁻² |

Data is from a 2021 study on Cu-based metal-organic frameworks for X-ray detection. nih.gov

Template-Assisted Material Fabrication

The chemical compound this compound (DABDT) is a pivotal building block in the template-assisted fabrication of advanced functional materials. Its unique structure, featuring both amino and thiol functional groups, allows it to act as a versatile linker in the synthesis of highly ordered porous materials, such as Covalent Organic Frameworks (COFs) and Coordination Polymers (CPs). These porous materials, in turn, serve as excellent templates for the controlled synthesis of nanomaterials, guiding their growth, size, and spatial distribution, which ultimately dictates their functional properties.

The primary role of DABDT is not as a direct template itself, but as a critical monomer for constructing the template material. The strategic incorporation of DABDT into polymeric frameworks imparts specific chemical functionalities and dictates the resulting porous architecture. The thiol groups (-SH) within the pores of these frameworks are particularly significant, as they exhibit a strong affinity for metal ions and nanoparticles, making them ideal sites for anchoring and growth. rsc.orgrsc.org

Research Findings: Covalent Organic Frameworks as Templates

A significant area of research involves the use of DABDT to synthesize thiol-decorated COFs, which then act as templates for fabricating metal nanoparticle-based hybrid materials. rsc.orgrsc.org In a notable study, two distinct thiol-decorated COFs, designated SH-COF-1 and SH-COF-2, were synthesized through the solvothermal condensation of DABDT with different aldehyde precursors. rsc.orgrsc.org

The resulting COFs possess well-defined, porous crystalline structures that serve as ideal hosts for the in situ growth of gold nanoparticles (AuNPs). rsc.orgrsc.org The thiol groups lining the pores of the COFs play a dual role: they trap gold ions and then act as nucleation sites, directing the growth of the nanoparticles within the confined space of the pores. This template-driven growth leads to AuNPs with a narrow size distribution and a homogeneous spatial arrangement throughout the COF matrix. rsc.orgrsc.org The strong interaction between the thiol groups and the AuNPs also effectively prevents their migration and coalescence, ensuring high stability and recyclability of the resulting catalytic material. rsc.orgrsc.org

The catalytic performance of these templated nanomaterials was evaluated in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a model reaction in catalysis. Both Au-SH-COF-1 and Au-SH-COF-2 demonstrated excellent catalytic activity, which is attributed to the small, uniform size and high density of the AuNPs templated by the COF structure. rsc.org

| Parameter | SH-COF-1 | SH-COF-2 | Reference |

| DABDT Molar Ratio | 3 | 2 | rsc.org |

| Aldehyde Precursor | Benzene-1,3,5-tricarboxaldehyde (TBA) | 1,2,4,5-Tetrakis-(4-formylphenyl)benzene (TFPB) | rsc.orgrsc.org |

| Resulting COF Skeleton | Hexagonal | Rhomboidal | rsc.org |

| Surface Area (m²/g) | 227 | - | rsc.orgrsc.org |

| Templated AuNP Size (nm) | 10.6 ± 2.8 | 13.7 ± 3.2 | rsc.org |

| Catalytic Activity (kobs, min⁻¹) | 1.01 | 0.71 | rsc.org |

Research Findings: Coordination Polymers as Templates

DABDT also serves as a bridging ligand in the synthesis of coordination polymers, where its interaction with metal ions can direct the formation of specific nanostructures. Research has shown that reacting DABDT with transition metal salts, such as those of cobalt (Co) and nickel (Ni), results in coordination polymers with distinct morphologies. rsc.org

Transmission Electron Microscopy (TEM) analysis revealed that the Ni-DABDT coordination polymer forms porous nanospheres with an average diameter of approximately 69 nm. rsc.org Within these spheres, the rigid polymer molecules align in a parallel fashion. Similarly, the Co-DABDT polymer was found to exhibit a lamellar, or sheet-like, structure. rsc.org This self-assembly into ordered, porous nanostructures is a form of template-assisted fabrication, where the coordination bonding between the metal ions and the DABDT ligand dictates the final architecture of the material without the need for an external template. The parallel arrangement is stabilized by hydrogen bonding between the functional groups of adjacent polymer chains and π-π stacking interactions between layers. rsc.org

| Coordination Polymer | Metal Ion | Observed Nanostructure | Average Diameter (nm) | Structural Arrangement | Reference |

| Ni-DABDT | Ni | Porous Nanospheres | ~69 | Parallel array of rigid molecules | rsc.org |

| Co-DABDT | Co | Lamellar Structure | - | Parallel array of rigid molecules | rsc.org |

Catalytic and Electrocatalytic Applications of 2,5 Diaminobenzene 1,4 Dithiol Derivatives

Heterogeneous Catalysis

In heterogeneous catalysis, catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. DABDT-based materials, particularly covalent organic frameworks, serve as robust scaffolds for catalytically active sites.

Thiol-decorated covalent organic frameworks (SH-COFs) synthesized from DABDT have been successfully employed as templates for the in situ growth of gold nanoparticles (AuNPs). These hybrid materials, designated as Au-SH-COFs, function as effective heterogeneous catalysts for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a significant reaction for wastewater treatment. The strong bonding between the gold nanoparticles and the thiol groups within the COF structure ensures the stability and recyclability of the catalyst.

Research has demonstrated that the catalytic activity is dependent on the structure of the COF. For instance, two COFs, SH-COF-1 (from DABDT and benzene-1,3,5-tricarboxaldehyde) and SH-COF-2 (from DABDT and 1,2,4,5-tetrakis-(4-formylphenyl)benzene), were used to create gold nanoparticle hybrids. The Au-SH-COF-1 hybrid exhibited superior catalytic activity compared to Au-SH-COF-2, which is attributed to the higher density of thiol groups in the SH-COF-1 structure. These catalysts maintain high conversion rates (>95%) even after ten catalytic cycles, highlighting their long-term performance.

Table 1: Catalytic Performance of Au-SH-COF Hybrids in the Reduction of 4-Nitrophenol

| Catalyst | Apparent Rate Constant (kobs, min⁻¹) | Reference |

|---|---|---|

| Au-SH-COF-1 | 1.01 |

Electrocatalysis in Energy Conversion

Electrocatalysis is critical for improving the efficiency of energy conversion devices like fuel cells and metal-air batteries. DABDT derivatives, particularly metal coordination polymers, have emerged as promising electrocatalysts for key reactions such as the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER).

The ORR is a crucial cathodic reaction in fuel cells and metal-air batteries, but its slow kinetics often limit device performance. Cobalt-coordination polymers utilizing DABDT as a ligand (Co-DABDT) have been shown to be highly effective ORR catalysts. In these catalysts, the cobalt centers are coordinated by the nitrogen and sulfur atoms of the DABDT ligand, forming a Co–N₂S₂ active site.

Studies have systematically compared Co-DABDT

Advanced Characterization Techniques for 2,5 Diaminobenzene 1,4 Dithiol and Its Assemblies

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular and electronic structure of 2,5-Diaminobenzene-1,4-dithiol. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the chemical environment of protons and carbon atoms, while vibrational spectroscopy (FTIR) identifies functional groups and their bonding arrangements. Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy would provide critical information about the arrangement of atoms and the electronic structure of the molecule.

Similarly, a ¹³C NMR spectrum would display signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts of the carbons bonded to the amino and thiol groups would be particularly informative about the electronic effects of these substituents on the aromatic system.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical Data)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.0-7.5 | Singlet | Aromatic C-H |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹H | Variable (broad) | Singlet | -SH |

| ¹³C | ~ 120-140 | Singlet | Aromatic C-H |

| ¹³C | ~ 140-150 | Singlet | Aromatic C-NH₂ |

| ¹³C | ~ 125-135 | Singlet | Aromatic C-SH |

Note: This table is based on general principles of NMR spectroscopy and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups and vibrational modes of a molecule. In the context of this compound, the FT-IR spectrum provides valuable information about the N-H and S-H stretching and bending vibrations, as well as the characteristic vibrations of the benzene ring.

In the synthesis of covalent organic frameworks (COFs), the disappearance of the characteristic imine stretching frequency and the appearance of new bands can indicate the successful incorporation of the this compound linker and subsequent chemical transformations. For instance, in the conversion of an imine-linked COF to a thiazole-linked COF using this compound dihydrochloride (B599025), the appearance of a benzothiazole (B30560) ring breathing mode at 962 cm⁻¹ in the FT-IR spectrum confirms the formation of the thiazole (B1198619) linkage berkeley.edu.

Key FT-IR Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretching | Primary Amine (-NH₂) |

| 2550-2600 | S-H stretching | Thiol (-SH) |

| 1590-1620 | N-H bending | Primary Amine (-NH₂) |

| 1450-1600 | C=C stretching | Aromatic Ring |

| 1000-1300 | C-N stretching | Aromatic Amine |

| 600-800 | C-S stretching | Thiophenol |

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring.

The presence of both amino (electron-donating) and thiol (electron-donating) groups on the benzene ring is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level. The specific wavelengths of maximum absorption (λmax) would be sensitive to the solvent polarity.

While specific UV-Vis absorption data for this compound is not detailed in the provided search results, its derivatives and polymers are often characterized by this technique to understand their electronic properties and potential applications in optoelectronics.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Typical λmax (nm) | Solvent |

| π → π | 250 - 350 | Non-polar |

| n → π | 350 - 450 | Polar |

Note: This table presents a hypothetical range based on the electronic nature of the compound. Experimental values would be required for confirmation.

Diffraction and Microscopy

Diffraction and microscopy techniques are essential for characterizing the solid-state structure and morphology of this compound and its assemblies. X-ray diffraction reveals information about the crystalline nature and atomic arrangement, while transmission electron microscopy provides direct visualization of the material's morphology at the nanoscale.

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For a crystalline powder of this compound, a powder XRD (PXRD) pattern would exhibit sharp diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice. The positions and intensities of these peaks can be used to identify the compound and assess its purity.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology and structure of materials at the nanoscale. For assemblies of this compound, such as in polymers or nanomaterials, TEM can reveal details about their shape, size, and internal structure.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis is a fundamental technique used to evaluate the thermal stability of materials. In the context of this compound based coordination polymers, TGA is employed to determine their decomposition temperatures and to understand the nature of their thermal degradation.

Research on a series of organo-soluble transition metal–DABDT coordination polymers has utilized TGA to characterize their thermal properties. rsc.org While specific decomposition onset and percentage weight loss data are not detailed in all publicly available literature, the technique is consistently cited as a key characterization method for these materials. rsc.org The thermal stability of such polymers is a critical factor for their application in electronic and catalytic fields where they may be subjected to elevated temperatures.

| Material | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| Hypothetical Metal-DABDT Polymer | Solvent Loss | 100-200 | ~5-10 |

| Ligand Decomposition | 250-450 | ~40-60 | |

| Framework Collapse | >450 | ~20-30 |

Note: The data in this table is illustrative and represents a typical thermal degradation profile for a coordination polymer. Specific values for this compound based materials require access to detailed experimental data which is not consistently available in all literature.

Electrochemical Characterization Methods

The electrochemical properties of materials derived from this compound are of significant interest, particularly for applications in energy storage and catalysis. The thiol groups within the DABDT moiety are redox-active, making them suitable for incorporation into electrochemically active frameworks such as COFs.

Thiol-decorated COFs, synthesized through the condensation of DABDT with various aldehydes, have shown promise as high-performance supercapacitor electrode materials. rsc.orgresearchgate.netrsc.org The electrochemical performance of these materials is typically evaluated using techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).

For instance, a COF synthesized from DABDT and benzene-1,3,5-tricarboxaldehyde (SH-COF-1) has demonstrated a high areal capacitance of 118 mF cm⁻² and excellent cycling stability, with over 95% capacitance retention after 1000 cycles. rsc.orgresearchgate.net The CV curves of these materials often exhibit quasi-rectangular shapes, indicative of both electric double-layer capacitance (EDL) and pseudocapacitance arising from the redox activity of the thiol groups. rsc.orgrsc.org

The GCD profiles are typically triangular and symmetric, further confirming good capacitive behavior and high coulombic efficiency. EIS is used to probe the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface. The Nyquist plots for such materials generally show a small semicircle in the high-frequency region, indicating low charge transfer resistance, and a steep line in the low-frequency region, characteristic of good capacitive behavior.

| Material | Scan Rate (mV/s) | Areal Capacitance (mF/cm²) |

| SH-COF-1 | 5 | ~118 |

| 10 | ~105 | |

| 20 | ~90 | |

| 50 | ~75 | |

| 100 | ~60 |

Note: The data in this table is extracted and estimated from graphical representations in the cited literature and serves to illustrate the performance of thiol-decorated COFs. rsc.orgrsc.org

Magnetometry for Magnetic Behavior

The incorporation of transition metal ions into coordination polymers with this compound as a bridging ligand can lead to materials with interesting magnetic properties. Vibrating sample magnetometry (VSM) is a key technique for characterizing the magnetic behavior of these assemblies.

Studies on a series of transition metal-DABDT coordination polymers have revealed diverse magnetic properties depending on the metal center. rsc.org For example, the coordination polymer formed with iron (Fe-DABDT) exhibits superparamagnetic character in the approximate range of -5000 G to +5000 G and simple paramagnetic character in other fields. rsc.org In contrast, the coordination polymers of cobalt (Co-DABDT) and nickel (Ni-DABDT) demonstrate simple paramagnetic behavior. rsc.org

Superparamagnetism is characterized by a lack of hysteresis (zero coercivity and remanence) in the magnetization versus applied magnetic field curve, a property desirable for applications such as magnetic resonance imaging (MRI) contrast agents and data storage. Paramagnetism, on the other hand, refers to a weak attraction to an external magnetic field.

The magnetic properties of these materials are dictated by the electronic configuration of the metal ions and the geometry of the coordination environment provided by the DABDT ligand. The study of the temperature dependence of magnetic susceptibility provides further insights into the nature of magnetic ordering and interactions between the metal centers. For instance, the presence of antiferromagnetic or ferromagnetic coupling can be determined from such measurements.

| Material | Magnetic Behavior | Coercivity (Oe) | Remanent Magnetization (emu/g) |

| Fe-DABDT | Superparamagnetic/Paramagnetic | ~0 | ~0 |

| Co-DABDT | Paramagnetic | Not Applicable | Not Applicable |

| Ni-DABDT | Paramagnetic | Not Applicable | Not Applicable |

Note: This table summarizes the reported magnetic behavior of transition metal-DABDT coordination polymers. Specific numerical values for coercivity and remanent magnetization for the superparamagnetic material are close to zero, as is characteristic of this behavior. rsc.org

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Functional Materials

The strategic design of novel materials using DABDT as a precursor is a burgeoning area of research. By carefully selecting co-monomers and synthetic conditions, scientists can tailor the properties of the resulting materials for specific applications.

A notable strategy involves the solvothermal condensation of DABDT with various aldehydes to create thiol-decorated covalent organic frameworks (COFs). rsc.orgrsc.org For instance, reacting DABDT with benzene-1,3,5-tricarboxaldehyde (TBA) or 1,2,4,5-tetrakis-(4-formylphenyl)benzene (TFPB) yields SH-COF-1 and SH-COF-2, respectively. rsc.orgrsc.org These COFs exhibit distinct pore structures—hexagonal for SH-COF-1 and rhomboidal for SH-COF-2—demonstrating how the choice of building blocks dictates the final architecture. rsc.orgrsc.org

The incorporation of thiol groups into the COF structure is a key design element that imparts pseudocapacitive properties, significantly enhancing their performance as supercapacitors. rsc.orgrsc.org Furthermore, these thiol-decorated COFs can serve as templates for the in situ growth of metal nanoparticles, such as gold (AuNPs), leading to hybrid materials with excellent catalytic activity. rsc.orgrsc.org The strong interaction between the thiol groups and the metal nanoparticles prevents their aggregation, ensuring high recyclability and sustained catalytic performance. rsc.org

Future design principles may focus on creating COFs with even more complex functionalities by incorporating other redox-active moieties or by tuning the π-conjugation of the framework to optimize electronic properties for applications in optoelectronics and sensing. The ability to fine-tune the stacking behavior and proximity effects of the π-systems within the COF structure presents another avenue for adjusting their electronic and optical characteristics.

Mechanistic Understanding for Performance Optimization

A deep understanding of the reaction mechanisms and structure-property relationships of DABDT-based materials is crucial for optimizing their performance. Recent studies have focused on elucidating the role of the unique coordination environment provided by the amine and thiol groups in catalytic processes.

For example, in the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries, the coordination of cobalt (Co) with DABDT to form a Co-N₂S₂ active site has shown remarkable performance. acs.org Theoretical and experimental studies have revealed that the charge redistribution on the cobalt center and the sulfur sites in the Co-DABDT complex effectively stabilizes the key OOH* intermediate through hydrogen bonding interactions. acs.org This mechanistic insight explains the superior ORR activity of Co-DABDT compared to catalysts with Co-N₄ or Co-S₄ coordination environments. acs.org

Furthermore, research into the spin-magnetic effect in water oxidation has shown that the effective magnetic moment of metal-DABDT complexes is positively correlated with their catalytic activity. acs.org Specifically, iron-DABDT (Fe-DABDT) with more unpaired electrons exhibits a stronger spin-magnetic response and higher oxygen evolution reaction (OER) current compared to cobalt-DABDT (Co-DABDT). acs.org This understanding of how magnetized metal sites can promote the cleavage of O-H bonds provides a pathway for designing more efficient water oxidation catalysts. acs.org

Lattice strain has also been identified as a powerful tool to optimize catalytic activity. nih.govresearchgate.net Applying controlled lattice strain to Co-DABDT frameworks has been shown to alter the spin-charge densities around the sulfur atoms, which in turn regulates the interaction with reaction intermediates and enhances ORR performance. nih.govresearchgate.net A 2% lattice compression in strained Co-DABDT resulted in a significantly improved half-wave potential for the ORR. nih.govresearchgate.net

Future work in this area will likely involve advanced spectroscopic and computational techniques to further probe the reaction intermediates and transition states in DABDT-based catalytic systems. This will enable a more precise tuning of the electronic and geometric structures of these materials for maximum catalytic efficiency.

Development of Novel Synthetic Pathways

The development of new and efficient synthetic routes to DABDT and its derivatives is essential for advancing research and enabling large-scale applications. Current methods often involve multi-step processes that can be complex and may not be economically viable for industrial production.

One area of development is the exploration of more direct and higher-yielding nitrosation reactions of 2,5-diaminobenzene-1,4-dithiol dihydrochloride (B599025) to produce key building blocks like 4,8-dibromobenzo[1,2-d:4,5-d']bis( rsc.orgacs.orgnih.govthiadiazole). mdpi.com Researchers are investigating different reaction conditions, such as temperature and the presence of catalysts, to improve the selectivity and yield of desired products. mdpi.com

Another promising direction is the use of post-synthetic modification techniques to introduce DABDT functionalities into pre-existing frameworks. For instance, the conversion of imine linkages in a COF to thiazole (B1198619) linkages can be achieved through a linker exchange process using this compound dihydrochloride, followed by oxidative cyclization. escholarship.org This approach allows for the creation of new COF structures that may not be accessible through direct synthesis and can lead to materials with enhanced chemical stability. escholarship.org

The development of dynamic covalent chemistry offers another avenue for creating novel materials. rhhz.net This approach utilizes reversible bond formation to create self-healing and stimuli-responsive materials. Gels formed through dynamic covalent bonds, such as imine linkages, can be designed to respond to changes in pH or temperature. rhhz.net

Future research in this area will likely focus on developing more sustainable and scalable synthetic methods, potentially utilizing biocatalysis or flow chemistry to improve efficiency and reduce environmental impact. The discovery of new dynamic covalent reactions involving the functional groups of DABDT could also lead to a new generation of "smart" materials.

Exploration in Diverse Advanced Technology Domains

The unique properties of this compound and its derivatives make them promising candidates for a wide array of advanced technological applications.

Energy Storage and Conversion:

Supercapacitors: Thiol-decorated COFs derived from DABDT have demonstrated high areal capacitance and excellent cycling stability, making them superior to many previously reported COFs for supercapacitor applications. rsc.orgrsc.org

Batteries: In zinc-air batteries, Co-DABDT@CNTs have been used as an air cathode catalyst, resulting in excellent power density and stability. acs.org

Hydrogen Production: Metal-DABDT complexes have shown promise as catalysts for the oxygen evolution reaction, a critical step in water splitting for hydrogen production. acs.org

Catalysis:

Heterogeneous Catalysis: Au-SH-COF hybrids, formed by growing gold nanoparticles on thiol-decorated COFs, have shown excellent catalytic activity and recyclability for the reduction of 4-nitrophenol (B140041). rsc.orgrsc.org

Electrocatalysis: Co-DABDT polymers have been identified as highly efficient electrocatalysts for the oxygen reduction reaction. acs.orgnih.govresearchgate.net

Sensors:

The inherent porosity and the presence of functional amine and thiol groups in DABDT-based COFs make them suitable for sensing applications. These materials can be designed to detect a variety of analytes, including explosives, volatile organic compounds, and metal ions, through changes in their fluorescence or other optical properties. rsc.org

Electronics:

The π-conjugated systems that can be formed using DABDT as a building block are of interest for applications in organic electronics. The ability to tune the electronic properties through rational design opens up possibilities for their use in transistors, solar cells, and other electronic devices. mdpi.com

The table below summarizes some of the key applications and the corresponding DABDT-based materials.

| Application Area | Material | Key Findings |

| Supercapacitors | SH-COF-1 (from DABDT and TBA) | High areal capacitance (118 mF/cm²) and excellent capacitance retention (>95% after 1000 cycles). rsc.orgrsc.org |

| Zinc-Air Batteries | Co-DABDT@CNTs | Remarkable half-wave potential (0.85 V) for the oxygen reduction reaction, outperforming Pt/C. acs.org |

| Water Oxidation | Fe-DABDT | Strong spin-magnetic response leading to enhanced oxygen evolution reaction activity. acs.org |

| Heterogeneous Catalysis | Au-SH-COF-1 | High catalytic activity (kobs of 1.01 min⁻¹) and long-term performance for 4-nitrophenol reduction. rsc.org |

Future research will undoubtedly uncover new and exciting applications for this compound as scientists continue to explore the full potential of this versatile chemical compound.

Q & A

Q. What are the critical spectroscopic techniques for characterizing DABDT and its derivatives?

DABDT requires multimodal characterization to confirm its structure and purity. Key techniques include:

- Solid-state NMR : To analyze hydrogen bonding and sulfur-thiol interactions in frameworks .

- Raman spectroscopy : Identifies S–H stretching vibrations (2500–2600 cm⁻¹) and monitors disulfide formation during storage .

- FTICR-MS (Fourier-transform ion cyclotron resonance mass spectrometry) : Validates isotopic patterns and molecular integrity, as demonstrated in analogous dithiolate complexes .

Q. How do DABDT’s molecular structure and substituents influence its reactivity?

DABDT’s benzene core with two amino and two thiol groups enables diverse reactivity:

- Thiol groups participate in redox reactions (e.g., forming disulfides) and coordinate metals (e.g., Au, Ni) for catalysis or MOF synthesis .

- Amino groups facilitate Schiff-base condensations, critical for covalent organic framework (COF) assembly .

- Compared to hydroxyl analogs (e.g., 2,5-Diaminobenzene-1,4-diol), thiols enhance metal-binding capacity and electrochemical activity .

Q. What are the solubility and stability profiles of DABDT under experimental conditions?

- Solubility : DABDT dihydrochloride (CAS 75464-52-7) has a solubility of 0.129 mg/mL in water, classified as moderately soluble. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring higher concentrations .

- Stability : Store under inert atmosphere (N₂/Ar) at room temperature to prevent thiol oxidation. Dimerization to disulfides occurs under aerobic conditions, requiring strict degassing protocols .

Advanced Research Questions

Q. How can researchers prevent unwanted cyclization during DABDT-based COF synthesis?

Cyclization to benzothiazole rings is mitigated by:

- Solvent selection : Use n-butyl alcohol/1,2-dichlorobenzene/6 M acetic acid (5:5:1 ratio) to stabilize imine bonds without promoting side reactions .

- Acidic conditions : Acetic acid maintains pH < 3, suppressing nucleophilic attack by thiols on imine intermediates .

- Temperature control : Reactions at 120°C for 72 hours optimize crystallinity while avoiding decomposition .

Q. What factors determine the electrochemical performance of DABDT-derived COFs in supercapacitors?

Key variables include:

- Thiol density : SH-COF-1 (higher thiol/aldehyde ratio) exhibits 118 mF cm⁻² areal capacitance vs. 74 mF cm⁻² for SH-COF-2, attributed to enhanced redox-active sites .

- Surface area : SH-COF-1’s hexagonal structure provides 227 m² g⁻¹ surface area, improving ion accessibility .

- Electrolyte compatibility : 1 M tetraethylammonium tetrafluoroborate in acetonitrile maximizes charge retention (>95% after 1,000 cycles) .

Q. How does DABDT enable the synthesis of flexible, non-toxic X-ray detectors?

DABDT forms nickel-based MOFs via coordination with Ni²⁺, creating conductive frameworks for radiation sensing:

Q. What mechanisms explain DABDT’s role in stabilizing gold nanoparticles (AuNPs) for catalysis?

DABDT’s thiols act as:

Q. How can synthesis conditions resolve discrepancies in reported capacitance values for DABDT-based materials?

Variability arises from:

- Monomer ratios : Excess DABDT (3:2 molar ratio with aldehydes) increases thiol density, boosting capacitance .

- Crystallinity : Prolonged solvothermal synthesis (≥3 days) enhances framework order, reducing resistance .

- Electrode fabrication : Sputtering gold on flexible substrates minimizes interfacial resistance, critical for high areal capacitance .

Methodological Challenges and Solutions

Q. What strategies mitigate disulfide dimerization in single-molecule DABDT junctions?

- Chemical inhibitors : Add ascorbic acid (1 mM) to reduce disulfide reformation during MCBJ (mechanically controllable break junction) experiments .

- In situ SERS monitoring : Detect S–S bonds at 500–550 cm⁻¹ to confirm dimerization and adjust reaction conditions .

Q. How does aldehyde monomer choice affect DABDT-COF architecture?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。